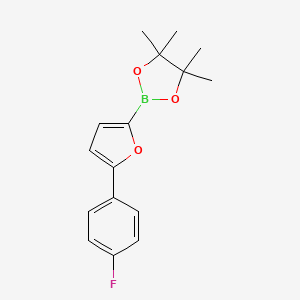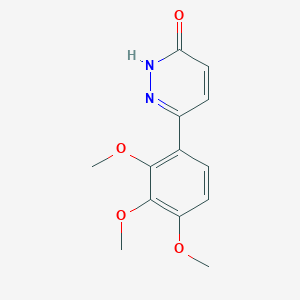
6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol
Descripción general
Descripción
6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol, also known as 6-TMPP, is a synthetic, bioactive compound that has been used for a variety of scientific research applications. 6-TMPP is a small molecule that has a molecular weight of 241.3 g/mol and a molecular formula of C10H12N2O3. It is a white, crystalline solid that is insoluble in water and slightly soluble in ethanol. 6-TMPP is a member of the pyridazinone class of compounds and is a structural analog of the natural product pyridazinone.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyridazinone derivatives have been recognized for their antimicrobial properties. The structure of 6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol suggests potential efficacy against various microbial strains. Research could explore its use as a treatment for bacterial and fungal infections, considering its structural similarity to other bioactive pyridazines .
Antidepressant and Anxiolytic Effects
The pyridazinone scaffold is often associated with central nervous system effects, including antidepressant and anxiolytic activities. This compound could be investigated for its potential to modulate neurotransmitter systems and provide a new avenue for the treatment of depression and anxiety disorders .
Cardiovascular Applications
Given that pyridazinone derivatives have shown cardiovascular benefits, 6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol could be studied for its effects on blood pressure and heart rate. It may serve as a lead compound for the development of new cardiovascular drugs .
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic properties of pyridazinone derivatives make them candidates for the development of new pain relief medications. Scientific research could focus on the efficacy of 6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol in reducing inflammation and alleviating pain .
Anticancer Potential
Pyridazinone compounds have been explored for their anticancer activities. The unique structure of 6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol may interact with specific cancer cell lines, inhibiting growth and proliferation. Research could be directed towards its potential use as a chemotherapeutic agent .
Agrochemical Applications
The pyridazinone ring is present in some commercially available agrochemicals6-(2,3,4-Trimethoxyphenyl)pyridazin-3-ol could be examined for its herbicidal and antifeedant properties, contributing to the development of new agricultural products .
Propiedades
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-10-6-4-8(12(18-2)13(10)19-3)9-5-7-11(16)15-14-9/h4-7H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUHZSZNMYXIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NNC(=O)C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





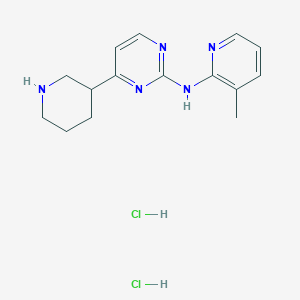

![6-(2-Carboxy-ethyl)-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester dihydrochloride](/img/structure/B1454947.png)

![2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1454950.png)
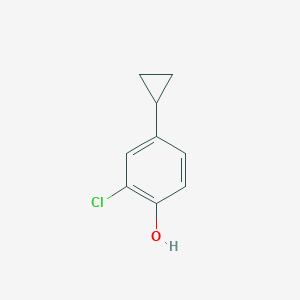

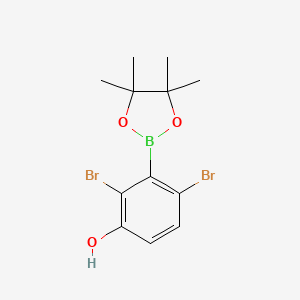

![2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid](/img/structure/B1454960.png)
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454962.png)
